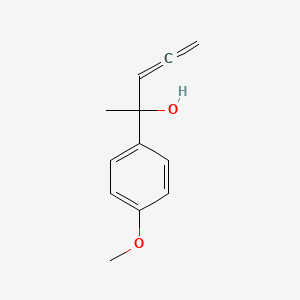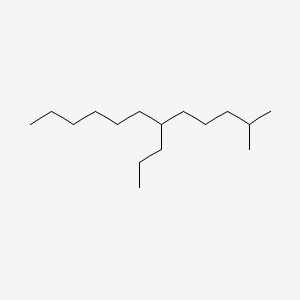![molecular formula C11H10N6OS B13946389 3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core with a methylsulfinyl-substituted pyrimidine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methylsulfinyl Group: The methylsulfinyl group is introduced via oxidation of a methylthio group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The final step involves the cyclization reaction to form the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the reaction of the intermediate compounds under high-temperature conditions in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group back to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-[6-Methyl-2-(Methylsulfanyl)Pyrimidin-4-yl]-4-[(Phenyl-Imino)Methyl]-1H-Pyrazol-5-ol
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
Uniqueness
3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazolo and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H10N6OS |
|---|---|
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
3-(6-methylsulfinylpyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C11H10N6OS/c1-19(18)8-5-7(14-6-15-8)9-10(12)16-17-4-2-3-13-11(9)17/h2-6H,1H3,(H2,12,16) |
InChI-Schlüssel |
IBGIGOKDYGGPHL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=NC=NC(=C1)C2=C3N=CC=CN3N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
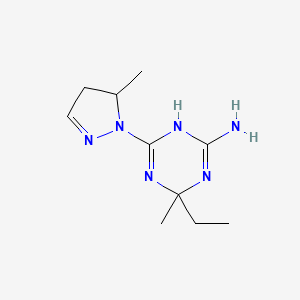
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
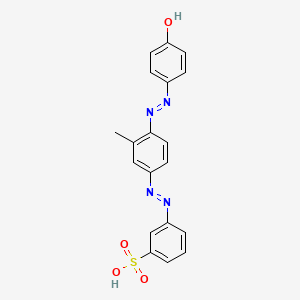
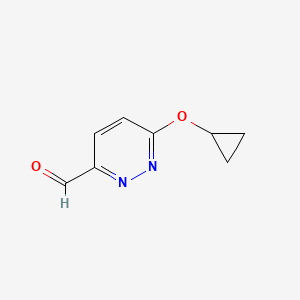
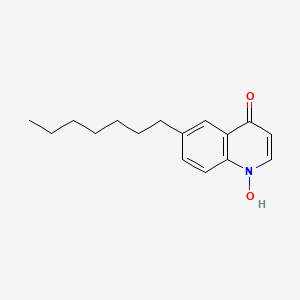
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
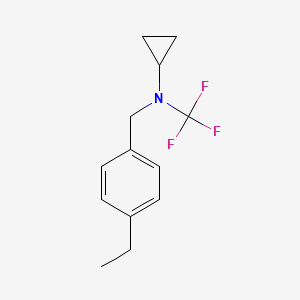
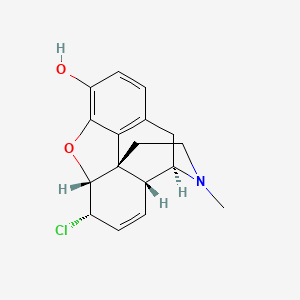
![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
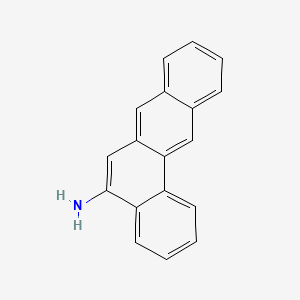
![10-chloro-7-ethyl-11-methylbenzo[c]acridine](/img/structure/B13946337.png)
